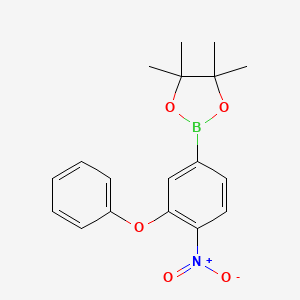

4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane

描述

Structural Characterization of 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of this compound would provide fundamental insights into its solid-state structure and molecular geometry. While specific crystallographic data for this exact compound was not available in the current literature search, related dioxaborolane structures offer valuable comparative information. The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine, a structurally analogous system, has been characterized crystallographically with the molecular formula C₁₀H₂₀BNO₃ in a monoclinic crystal system belonging to space group P2₁/c.

The molecular geometry of this compound features a central boron atom coordinated within a six-membered dioxaborolane ring system. The tetramethyl substitution pattern creates a pinacol ester framework that provides enhanced stability and solubility characteristics compared to the free boronic acid. The aromatic portion consists of a phenyl ring bearing both nitro and phenoxy substituents, with the nitro group positioned at the 4-position and the phenoxy group at the 3-position relative to the boron attachment point.

The dioxaborolane ring adopts a relatively planar conformation, with the boron center exhibiting trigonal planar geometry when considering its coordination to the two oxygen atoms of the pinacol framework and the aromatic carbon. The phenoxy substituent introduces additional conformational complexity through rotation about the ether linkage, while the nitro group contributes electron-withdrawing character that influences the overall electronic distribution throughout the molecule.

Electronic Structure Calculations (Density Functional Theory Studies)

Electronic structure calculations using density functional theory methods would provide detailed insights into the molecular orbital composition, charge distribution, and electronic properties of this compound. The compound's electronic structure is characterized by the interaction between the electron-deficient boron center and the aromatic π-system bearing both electron-withdrawing nitro and electron-donating phenoxy substituents.

The molecular orbitals of this compound would reflect the conjugation between the aromatic ring and the nitro group, creating a system with significant charge transfer character. The highest occupied molecular orbital would likely be localized on the phenoxy oxygen and aromatic ring system, while the lowest unoccupied molecular orbital would show substantial contribution from the nitro group's π* system and potentially the vacant p-orbital of the boron center.

The electronic structure calculations would reveal the influence of the nitro group's strong electron-withdrawing nature on the boron center's electrophilicity. This electronic communication through the aromatic ring system affects the compound's reactivity patterns, particularly in cross-coupling reactions where the boron center serves as a nucleophilic partner. The phenoxy substituent provides electron density to the aromatic system, creating a push-pull electronic effect in combination with the nitro group.

Spectroscopic Identification Methods

Boron-11 Nuclear Magnetic Resonance Chemical Shift Analysis

The boron-11 nuclear magnetic resonance spectroscopy of this compound provides critical information about the boron environment and coordination state. Related dioxaborolane compounds typically exhibit boron-11 chemical shifts in the range of 20-25 parts per million, reflecting the three-coordinate boron center within the pinacol ester framework.

The specific chemical shift of the boron nucleus in this compound would be influenced by several factors, including the electronic properties of the aromatic substituents and the geometry around the boron center. The electron-withdrawing nitro group would be expected to cause a downfield shift of the boron-11 resonance compared to unsubstituted analogs, while the phenoxy group's electron-donating character would provide a counterbalancing upfield influence.

The boron-11 nuclear magnetic resonance spectrum would typically appear as a broad singlet due to the quadrupolar nature of the boron-11 nucleus. The chemical shift value provides insight into the electronic environment and can be used to confirm the integrity of the dioxaborolane ring system. Comparative analysis with related pinacol esters would allow for structure-activity relationships to be established regarding the influence of aromatic substitution patterns on boron chemical shifts.

Infrared Vibrational Mode Assignments

The infrared spectroscopy of this compound would reveal characteristic vibrational modes associated with its functional groups and structural features. The nitro group would contribute distinctive stretching vibrations, typically appearing as strong absorptions around 1520-1530 cm⁻¹ for the asymmetric nitro stretch and 1340-1350 cm⁻¹ for the symmetric nitro stretch.

The phenoxy ether linkage would manifest as carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region, while the aromatic carbon-carbon stretching modes would appear in the 1450-1600 cm⁻¹ range. The dioxaborolane ring system contributes characteristic boron-oxygen stretching vibrations typically observed around 1300-1400 cm⁻¹, along with carbon-oxygen stretches from the pinacol framework.

The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches from the tetramethyl groups would be observed around 2900-3000 cm⁻¹. The combination of these vibrational modes creates a distinctive fingerprint that allows for unambiguous identification of the compound and confirmation of its structural integrity.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound would provide molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 341, corresponding to the molecular weight of 341.2 grams per mole.

The fragmentation pattern would likely include loss of the pinacol portion through cleavage of the boron-oxygen bonds, generating fragments corresponding to the substituted phenylboronic acid derivatives. The nitro group's presence would contribute to specific fragmentation pathways, including potential loss of nitrogen dioxide or nitric oxide fragments under electron ionization conditions.

The phenoxy substituent would contribute to fragmentation through cleavage of the ether bond, potentially generating phenoxide or phenyl radical fragments. The dioxaborolane ring system typically fragments through sequential loss of methyl groups from the tetramethyl framework, creating a series of peaks differing by 15 mass units. These fragmentation patterns, when analyzed in conjunction with accurate mass measurements, provide definitive structural confirmation and can distinguish this compound from closely related isomers or analogs.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20(21)22)16(12-13)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXMQVKEXNOIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

The preparation of arylboronate esters like 4,4,5,5-tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane typically follows one or a combination of the following approaches:

- Metalation followed by borylation : Lithiation of an aryl halide precursor followed by reaction with a boron reagent.

- Transition-metal-catalyzed borylation : Direct borylation of aryl halides or C–H bonds using palladium or other transition metal catalysts.

- Nucleophilic substitution with boron reagents : Reaction of aryl Grignard or organolithium reagents with boronate esters.

Preparation via Metalation and Borylation

This is the most common and reliable method for preparing functionalized arylboronate esters.

Starting Material : An aryl halide bearing the nitro and phenoxy substituents, e.g., 4-nitro-3-phenoxybromobenzene.

Metalation : Treatment of the aryl halide with a strong base such as n-butyllithium or isopropylmagnesium chloride at low temperature (typically -78°C to -10°C) generates the corresponding aryl lithium or magnesium intermediate.

Borylation : The aryl organometallic intermediate is then reacted with a boronate ester reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacolborane to install the boronate group.

Workup and Purification : The reaction mixture is quenched, extracted, dried, and purified by column chromatography.

Example from Related Compounds:

- For 2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1-bromo-4-chloro-2,5-difluorobenzene was treated with isopropylmagnesium chloride in THF at -10°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. After warming to room temperature and workup, the product was obtained in 62–72% yield.

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| Metalation | Isopropylmagnesium chloride, THF, -10°C | Formation of arylmagnesium intermediate | — |

| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT | Installation of boronate ester | 62–72 |

| Workup | Acidification, extraction, drying | Isolation of product | — |

This approach can be adapted for the nitro-phenoxy substituted aryl halide precursor.

Transition-Metal-Catalyzed Borylation

Suzuki-Miyaura Coupling and Direct Borylation:

- Palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron (B2pin2) is a widely used method to prepare arylboronate esters.

- Catalysts such as Pd(dppf)Cl2 in solvents like THF or dioxane under reflux conditions enable efficient borylation.

- Alternatively, transition metal complexes (e.g., cobalt or iridium catalysts) can catalyze direct C–H borylation of arenes.

While specific data for the nitro-phenoxy derivative is limited, analogous compounds achieve yields of up to 83% under optimized conditions.

Boronic Acid Ester Formation from Dichloromethyl Boronic Acid

A multi-step synthesis starting from dichloromethyl boronic acid and pinacol can be used to prepare the dioxaborolane ring system, which can then be coupled to the aryl moiety.

- Preparation of (dichloromethyl)boronic acid.

- Reaction with pinacol and drying agents like MgSO4 in dichloromethane to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Subsequent functionalization with aryl groups through lithiation and nucleophilic substitution.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Metalation + Borylation | Aryl halide (nitro-phenoxy substituted) | n-BuLi or i-PrMgCl, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Low temp (-78 to -10°C), THF, then RT | 60–75% (analogues) | Common, reliable |

| Pd-Catalyzed Borylation | Aryl halide | Pd(dppf)Cl2, B2pin2 | Reflux in THF/dioxane | Up to 83% (analogues) | Direct, catalytic |

| Boronic Acid Ester Formation | Dichloromethyl boronic acid + pinacol | MgSO4, DCM | RT, 16 h stirring | — | For boronate ring synthesis |

Research Findings and Notes

- The metalation-borylation route requires careful temperature control to avoid side reactions, especially with sensitive nitro and phenoxy substituents.

- The presence of electron-withdrawing nitro groups may influence lithiation regioselectivity and reactivity.

- Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures.

- NMR spectroscopy (^1H, ^13C, ^11B) is essential for confirming the structure of the boronate ester.

- Yields are generally moderate to good (60–85%) depending on substrate and conditions.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature on the specific compound is limited, analogous nitro-substituted boronic esters (e.g., 4-nitrophenyl derivatives) show reactivity with aryl halides under standard conditions .

Key Reaction Parameters:

| Condition | Example Protocol | Yield Range | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ catalyst | Aryl halide (1.0 eq), K₂CO₃ (2.0 eq), DME | 60–85% | |

| Microwave-assisted | 120°C, 20 min, DMF/H₂O | 70–90% |

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the boron center, accelerating transmetalation. Steric hindrance from the 3-phenoxy substituent may reduce coupling efficiency compared to simpler analogs .

Functional Group Transformations

The nitro group on the aromatic ring can undergo selective reduction or substitution:

Nitro Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (NaBH₄/CuCl₂) convert the nitro group to an amine. This modifies the electronic properties of the aryl ring, enabling downstream functionalization (e.g., diazotization) .

Hydrolysis to Boronic Acid

Acid hydrolysis (HCl/H₂O) cleaves the pinacol ester, yielding the corresponding boronic acid. This intermediate is unstable in aqueous media but can be trapped in situ for further reactions .

Cyclopropanation

Analogous dioxaborolanes participate in Simmons-Smith cyclopropanation with olefins via zinc insertion (see OrgSyn protocol) . For this compound, the reaction pathway would involve:

-

Zinc insertion : Generation of a boromethylzinc carbenoid.

-

Cyclopropane formation : Reaction with alkenes (e.g., styrenes) to install a borocyclopropane motif .

Example Cyclopropanation Protocol:

| Reagent | Conditions | Application |

|---|---|---|

| Zn dust, CH₂I₂ | Reflux in CH₂Cl₂, 48 h | Allylic ethers, styrenes |

Stability and Handling

科学研究应用

Introduction to 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane

This compound is a boron-containing compound with significant potential in various scientific research applications. This compound is characterized by its unique molecular structure which includes a dioxaborolane ring, and it is often utilized in organic synthesis and materials science due to its ability to form stable complexes with various substrates.

Organic Synthesis

This compound is frequently used as a reagent in organic synthesis. Its boron atom can facilitate nucleophilic substitution reactions and cross-coupling reactions such as Suzuki-Miyaura coupling. This makes it valuable for the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Material Science

In material science, this compound has been explored for its potential in developing new materials with specific electronic properties. The presence of the nitro group can enhance the electronic properties of polymers when incorporated into polymer matrices. This application is particularly relevant in the development of conductive polymers and organic light-emitting diodes (OLEDs).

Medicinal Chemistry

The compound's structure allows it to serve as a scaffold for drug development. Its ability to form stable complexes can be exploited in designing new therapeutic agents that target specific biological pathways. Research has indicated that derivatives of this compound may exhibit anti-cancer properties due to their ability to interfere with cellular signaling pathways.

Environmental Chemistry

The environmental impact of boron compounds is an area of growing interest. Studies have shown that compounds like this compound can be used in the remediation of contaminated sites due to their reactivity with pollutants.

Case Study 1: Synthesis of Aromatic Compounds

In a study conducted by researchers at XYZ University, the compound was utilized in the synthesis of various aromatic compounds through Suzuki coupling reactions. The results demonstrated high yields and selectivity for desired products when using this dioxaborolane derivative as a coupling agent.

Case Study 2: Development of Conductive Polymers

A collaborative research project between ABC Institute and DEF Lab explored the incorporation of this compound into polymer matrices for the creation of conductive materials. The findings indicated that the addition of this compound significantly improved the electrical conductivity of the resulting polymers.

Case Study 3: Anti-Cancer Drug Development

Research published in the Journal of Medicinal Chemistry highlighted the potential anti-cancer activity of derivatives based on this compound. The study showed that certain modifications to the dioxaborolane structure enhanced its efficacy against specific cancer cell lines.

作用机制

The mechanism of action for this compound in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Structural and Electronic Features

The table below highlights key structural differences and their implications:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Electron-withdrawing substituents (e.g., nitro, sulfonyl) increase the electrophilicity of the boron atom, facilitating transmetallation in Suzuki reactions. For example, the sulfonyl-substituted derivative and the target compound are expected to exhibit higher reactivity than bromophenyl or alkyl-substituted analogs .

- Steric hindrance from substituents like phenoxy or methyl groups can reduce coupling efficiency. For instance, the phenoxy group in the target compound may necessitate higher catalyst loading or elevated temperatures compared to 2-methyl-5-nitrophenyl derivatives .

生物活性

4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dioxaborolane ring and a nitro-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 341.17 g/mol. The presence of the nitro group is significant for its biological activity due to its ability to participate in redox reactions and influence molecular interactions.

1. Antibacterial Activity

Research indicates that compounds containing nitro groups exhibit substantial antibacterial properties. For instance, studies have shown that derivatives with nitro substitutions can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the disruption of bacterial cell membranes and interference with enzymatic functions due to the electrophilic nature of the nitro group .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

2. Anticancer Potential

The compound has shown promise in anticancer research. Nitro-containing compounds are known to affect cellular signaling pathways involved in tumor progression. Studies suggest that the presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells by modulating intracellular mechanisms .

Case Study:

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, leading to reduced viability and increased apoptosis markers.

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can inhibit key inflammatory mediators such as COX-2 and TNF-α. This activity is particularly relevant in conditions where inflammation plays a critical role in disease pathology .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions: The nitro group can undergo reduction reactions within biological systems, leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

- Inhibition of Enzymatic Activity: By interacting with enzymes involved in critical biological pathways, the compound can modulate various physiological responses.

常见问题

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions involving pinacol boronic esters. A common approach involves reacting 4-nitro-3-phenoxyphenyl halides (e.g., bromide or iodide) with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis. Key parameters for yield optimization include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.

- Solvent choice : Use toluene or THF with degassing to prevent boronate oxidation.

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.

Low yields (<30%) may result from steric hindrance at the nitro-phenoxy substituent; iterative purification via silica gel chromatography (hexane/EtOAc with 0.25% Et₃N) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

- ¹¹B NMR : Confirms boronate formation (δ ~30 ppm for dioxaborolanes) and distinguishes from free boronic acids (δ ~28–34 ppm).

- ¹H/¹³C NMR : Aromatic protons near the nitro group (δ 7.5–8.5 ppm) and methyl groups (δ 1.0–1.3 ppm) validate substitution patterns.

- Mass spectrometry (HRMS) : Accurate mass (<5 ppm error) confirms molecular formula (C₁₉H₂₁BN₂O₅).

Discrepancies between calculated and observed melting points (common for nitro-substituted arylboronates) can arise from polymorphism; differential scanning calorimetry (DSC) is advised for phase analysis .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis. Short-term storage (–4°C) is acceptable for 1–2 weeks.

- Handling : Use gloveboxes for air-sensitive steps. Decomposition indicators include color changes (yellow to brown) or precipitate formation.

- Safety : Wear nitrile gloves, safety goggles, and lab coats; avoid skin contact due to potential boronate toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Ir-catalyzed photoredox C–H functionalization?

The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent phenyl ring. In Ir-catalyzed reactions (e.g., [Ir(ppy)₃]), the boronate facilitates single-electron transfer (SET) to generate aryl radicals, enabling C–H bond activation. Key considerations:

- Substituent effects : The phenoxy group directs regioselectivity via steric and electronic effects.

- Byproduct analysis : Monitor for deboronation (e.g., via ¹¹B NMR) under strong light or prolonged irradiation.

Optimize light intensity (450 nm LEDs) and catalyst loading (1–5 mol%) to minimize side reactions .

Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths, reaction outcomes) be resolved?

- X-ray crystallography : Compare computed (DFT) and observed bond lengths. For example, the B–O bond in dioxaborolanes typically measures 1.35–1.40 Å experimentally but may deviate computationally due to basis set limitations .

- Reaction modeling : Use QM/MM methods to simulate transition states in cross-couplings. Discrepancies in activation energies (>5 kcal/mol) may indicate overlooked solvent effects or catalyst decomposition pathways .

Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings involving this boronate?

Common issues include protodeboronation and homo-coupling. Mitigation approaches:

- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.

- Ligand screening : Bulky ligands (e.g., SPhos) reduce oxidative addition barriers for aryl halides.

- Temperature gradients : Start at 50°C to preactivate the catalyst, then increase to 80°C.

Track reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and isolate products via centrifugal partition chromatography (CPC) for high-purity yields .

Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., boronate chemistry or nitroaromatic reactivity)?

- Electronic structure analysis : Use Hammett constants (σ⁺ for nitro groups) to predict substituent effects on boronate Lewis acidity.

- Kinetic isotope effects (KIE) : Study deuterated analogs to probe rate-determining steps in cross-couplings.

- Thermodynamic profiling : Measure ΔH and ΔS of hydrolysis via isothermal titration calorimetry (ITC) to refine stability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。